molecular formula C11H15N5 B11735159 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine

Cat. No.: B11735159
M. Wt: 217.27 g/mol
InChI Key: KIKYIJPWVFXSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine is a purine derivative characterized by a substituted adenine core (6-aminopurine) with a branched alkenyl chain (4-methylpent-3-en-1-yl) at the 9-position.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

9-(4-methylpent-3-enyl)purin-6-amine

InChI

InChI=1S/C11H15N5/c1-8(2)4-3-5-16-7-15-9-10(12)13-6-14-11(9)16/h4,6-7H,3,5H2,1-2H3,(H2,12,13,14)

InChI Key

KIKYIJPWVFXSJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCN1C=NC2=C(N=CN=C21)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a suitable alkylating agent. One common method is the reaction of 6-chloropurine with 4-methylpent-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylpent-3-en-1-yl side chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the double bond in the side chain, resulting in saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidized Derivatives: Products with hydroxyl, carbonyl, or carboxyl groups on the side chain.

    Reduced Derivatives: Saturated side chain derivatives.

    Substituted Purines: Various functionalized purine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential lead compound in drug discovery, particularly for diseases related to nucleic acid metabolism. Its structural similarity to natural purines suggests that it may interact with biological pathways involving DNA and RNA synthesis, potentially leading to new treatments for conditions such as cancer and viral infections.

Antitumor Activity

Research indicates that derivatives of purine compounds can exhibit significant antitumor effects. Studies have shown that 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine may inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis. Its efficacy against various cancer cell lines has been documented, indicating strong potential for further development as an anticancer agent .

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity, particularly against herpes simplex virus types 1 and 2. The antiviral efficacy observed in certain analogs indicates that modifications to the purine structure can enhance activity against viral infections without significant cytotoxic effects on host cells.

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes positions it as a candidate for anti-inflammatory therapies. By reducing the production of pro-inflammatory mediators, it may offer therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Case Study Description
Antiviral Efficacy In comparative studies, this compound demonstrated significant antiviral activity at lower concentrations than standard antiviral agents like acyclovir, highlighting its potential as a therapeutic agent against viral infections.
Anticancer Activity A study focused on ovarian cancer cells revealed that this compound effectively inhibited cell growth with an IC50 value lower than standard chemotherapeutic agents, suggesting its strong potential for further investigation in cancer therapy .
Anti-inflammatory Mechanisms Research indicated that the compound inhibited pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides, suggesting mechanisms through which it could mitigate inflammatory responses.

Mechanism of Action

The mechanism of action of 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, affecting the activity of enzymes involved in nucleic acid metabolism. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Substituent Structural Diversity

The 9-position of purine scaffolds is a critical site for modulating physicochemical and biological properties. Key comparisons include:

Compound Substituent Key Features
9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine 4-Methylpent-3-en-1-yl Branched alkenyl chain; moderate lipophilicity; potential for π-interactions
9-Allyl-9H-purin-6-amine () Allyl (C3H5) Shorter alkenyl chain; simpler structure; lower molecular weight
8-(Mesitylthio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine (9w, ) Pent-4-yn-1-yl + mesitylthio Alkynyl chain + bulky arylthio group; high selectivity for ER targets
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine () Butyl + 4-methoxybenzyl Mixed alkyl/aryl substitution; enhanced steric bulk and polarity
9-Benzyl-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine (13i, ) Benzyl + dichlorophenylthio Aromatic substitution; potential for halogen bonding

Key Observations :

  • Chain Length and Branching : The target compound’s 4-methylpent-3-en-1-yl group offers greater hydrophobicity than allyl (C3) but less rigidity than pent-4-yn-1-yl (C5 alkynyl). Branched chains may improve metabolic stability compared to linear analogs .
  • Functional Groups : Alkenyl groups (e.g., allyl, methylpentenyl) enable π-interactions with proteins, while alkynyl groups (e.g., pent-4-yn-1-yl) enhance rigidity. Thioether and halogenated aryl groups (e.g., in 13i) introduce steric bulk and electronic effects .

Physicochemical Properties

Spectral Data :

  • 1H NMR : The target compound’s branched alkenyl group would exhibit distinct splitting patterns (e.g., vinyl protons at δ 5.0–5.5 ppm, methyl groups at δ 1.0–1.5 ppm). This contrasts with allyl derivatives (δ 5.8–6.0 ppm for terminal alkenes) and alkynyl analogs (δ 2.0–3.0 ppm for acetylenic protons) .
  • MS/HRMS : Molecular ion peaks would align with the molecular formula (C11H17N5, MW 227.29 g/mol), comparable to 9w (C18H20N5S, MW 362.45 g/mol) .

Solubility and Lipophilicity :

  • The branched alkenyl chain likely increases logP compared to 9-allyl derivatives, enhancing lipid bilayer penetration but reducing aqueous solubility. This property is critical for drug candidates targeting intracellular proteins .

Biological Activity

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine is a purine derivative characterized by a unique side chain at the 9-position of the purine ring. This compound is part of a class known as purine analogues, which are structurally related to naturally occurring purines like adenine and guanine. The presence of the 4-methylpent-3-en-1-yl side chain suggests enhanced chemical reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N5C_{12}H_{16}N_{5} with a molecular weight of approximately 224.29 g/mol. Its structure features a fused bicyclic ring system typical of purines, along with an amine functional group at the 6-position.

PropertyValue
Molecular FormulaC₁₂H₁₆N₅
Molecular Weight224.29 g/mol
Purity>98% (typical)
Storage ConditionsCool, dry place

Cytotoxicity and Antitumor Effects

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related purine derivatives can induce apoptosis and reduce cell proliferation in cancer models, with effective concentrations ranging from 3 to 39 μM for the most potent compounds .

Case Study: Antitumor Activity
A study evaluated a series of N-(9H-purin-6-yl) benzamide derivatives, revealing that certain compounds demonstrated strong cytotoxic effects against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The lead compound from this series displayed synergistic activity with fludarabine, a nucleoside analogue, enhancing its antitumor efficacy both in vitro and in vivo .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The structural similarity to natural purines suggests potential roles in DNA/RNA synthesis and energy transfer processes within cells .

Potential Applications

Given its structural characteristics, this compound may have several applications in drug development:

  • Anticancer Agents : Due to its cytotoxic properties, it could be developed as an antitumor agent.
  • Enzyme Inhibitors : Potential to inhibit enzymes involved in cancer progression or other diseases.
  • Nucleoside Analogues : May serve as a template for designing new nucleoside analogues with therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
9-(Prop-2-yne)-9H-purin-6-aminesPurine analogueContains propargyl group; potential for functionalization
N-(3-Methylbut-2-en-1-YL)-9H-purin -6-aminesPurine analogueFeatures branched alkene; may exhibit different reactivity
2-(9-Oxo -9,10-dihydroacridin -10-YL)-N-(prop -2-yne)acetamideComplex heterocyclicCombines purine with acridine; diverse biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.